![molecular formula C23H20N2O5S B2371417 4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872208-68-9](/img/structure/B2371417.png)
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound is a complex organic molecule. Based on its name, it contains a 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide scaffold, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Scientific Research Applications
Synthesis and Potential Applications
Sweetening Agents Synthesis : Initial studies have explored the synthesis of several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, including compounds with similar structures to the mentioned chemical, as potential sweetening agents. This involves reactions of sulfamoyl chloride with various anthranilic acid derivatives, leading to the isolation of compounds like 1-methyl-4-methoxy-2,1,3-benzothiadiazine 2,2-dioxide. These compounds were explored for their potential sweetening properties, indicating a broader chemical utility beyond medicinal applications (Bancroft, Guindi, & Temple, 1978).
Photodynamic Therapy for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzothiadiazine-derived groups have been reported. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yields, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Reactive Cation Chemistry : Research into the chemistry of reactive cations derived from sulfur dioxide analogues, including interactions with aromatic carbodiimides to synthesize benzothiadiazines, sheds light on the complex chemical behavior and potential for creating new compounds with unique properties (Kresze, Schwöbel, Hatjiissaak, Ackermann, & Minami, 1984).
Anti-inflammatory Compound Synthesis : The synthesis process of compounds like 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide starting from 3-amino-5-methylisoxazole has been disclosed. These compounds have shown anti-inflammatory properties and are relevant for treating inflammation, illustrating the diverse potential applications of benzothiadiazine derivatives in therapeutic contexts (Matson, 1990).
properties
IUPAC Name |
4-[2-(3-methoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-16-10-12-18(13-11-16)25-23(27)24(20-8-3-4-9-22(20)31(25,28)29)15-21(26)17-6-5-7-19(14-17)30-2/h3-14H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDHOYOMLLMNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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